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Compound of Interest

Compound Name:
1,4-Dihydro-6-methylquinoxaline-

2,3-dione

Cat. No.: B1293492 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of 6-Methylquinoxaline-2,3(1H,4H)-dione, a heterocyclic

compound belonging to the quinoxalinedione class. This document covers its chemical identity,

synthesis, biological significance as a pharmacophore, and detailed experimental protocols for

its study.

Compound Identification and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-

methyl-1,4-dihydroquinoxaline-2,3-dione or 6-methylquinoxaline-2,3(1H,4H)-dione.[1][2][3] It is

a polycyclic aromatic compound featuring a benzene ring fused to a pyrazine ring, with ketone

groups at positions 2 and 3.[2]

Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is crucial for its

identification, purification, and use in experimental settings.
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Property Value Reference(s)

IUPAC Name
6-methyl-1,4-

dihydroquinoxaline-2,3-dione
[1]

Synonyms

1,4-Dihydro-6-

methylquinoxaline-2,3-dione;

2,3-Dihydroxy-6-

methylquinoxaline

[2][4]

CAS Number 6309-61-1 [1][5]

Molecular Formula C₉H₈N₂O₂ [1][5]

Molecular Weight 176.17 g/mol [5][6]

Appearance White to off-white solid/powder [6]

Melting Point >300 °C (decomposes) [7]

¹³C NMR Spectra

Referenced in SpectraBase (A.

Hardt, W. Bremser BASF

1981)

[1]

Mass Spectrometry

GC-MS data available in NIST

Mass Spectrometry Data

Center

[1]

IR Spectra

FTIR data available in

SpectraBase (Bruker IFS 112,

KBr-Pellet)

[1]

Biological Significance and Mechanism of Action
Quinoxalinediones are a well-established class of compounds in medicinal chemistry, primarily

recognized for their activity as antagonists of ionotropic glutamate receptors, specifically the α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[7]

Overstimulation of these receptors is implicated in excitotoxicity, a pathological process

involved in various neurological disorders.[8]
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As competitive antagonists, these compounds bind to the glutamate binding site on the AMPA

receptor, preventing the binding of the endogenous agonist, glutamate.[9] This action blocks

the opening of the associated ion channel, thereby inhibiting postsynaptic depolarization and

reducing excitatory neurotransmission.[9][10] This mechanism makes them promising

candidates for developing treatments for conditions like epilepsy, pain, and other

neurodegenerative disorders.[8][11]

Beyond neuroactivity, various quinoxaline derivatives have demonstrated a broad spectrum of

pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory

properties.[11][12][13][14]

Signaling Pathway: AMPA Receptor Antagonism
The following diagram illustrates the mechanism by which a quinoxalinedione derivative blocks

glutamatergic neurotransmission at the AMPA receptor.
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AMPA receptor antagonism by 6-methylquinoxaline-2,3-dione.

Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological

evaluation of 6-methylquinoxaline-2,3(1H,4H)-dione.
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Synthesis Workflow
The most common and direct method for synthesizing quinoxaline-2,3-diones is the

cyclocondensation of an o-phenylenediamine with oxalic acid or its derivatives.[15][16] For the

target compound, 4-methyl-1,2-phenylenediamine is used as the starting material.

Reaction Step
Workup & Purification

4-Methyl-1,2-
phenylenediamine

Cyclocondensation
(Reflux)

Oxalic Acid

Aqueous HCl

Cool & Filter Wash with H₂O Dry
6-Methylquinoxaline-
2,3(1H,4H)-dione

Click to download full resolution via product page

Workflow for the synthesis of 6-methylquinoxaline-2,3(1H,4H)-dione.

Protocol: Synthesis by Cyclocondensation[15][16]

Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0

eq) in a suitable volume of aqueous hydrochloric acid (e.g., 4M HCl).

Addition: To this solution, add oxalic acid dihydrate (1.1 eq).

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Isolation: Upon completion, cool the reaction mixture to room temperature, then chill in an ice

bath to facilitate precipitation.

Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold

water and a small amount of cold ethanol or ethyl acetate to remove unreacted starting

materials and impurities.
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Drying: Dry the resulting solid under vacuum to yield 6-methylquinoxaline-2,3(1H,4H)-dione

as a solid product. Further purification can be achieved by recrystallization if necessary.

Protocol: In Vitro Antimicrobial Susceptibility Testing
Quinoxaline derivatives are known for their antimicrobial properties.[14] The following protocol

details the determination of the Minimum Inhibitory Concentration (MIC) using the broth

microdilution method.

Materials:

6-methylquinoxaline-2,3(1H,4H)-dione

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

96-well microtiter plates

Dimethyl sulfoxide (DMSO)

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

Spectrophotometer or microplate reader

Procedure:[14]

Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using

the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5

µg/mL).

Inoculum Preparation: Prepare a microbial inoculum suspension and adjust its turbidity to a

0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL in each well.
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Inoculation: Add the prepared inoculum to each well containing the diluted compound.

Include a positive control (inoculum without compound) and a negative control (broth only).

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48

hours for fungi.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Protocol: Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized

compound.

1. High-Performance Liquid Chromatography (HPLC)[10]

Purpose: To assess purity and monitor reaction progress.

Instrumentation: Standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B

(acetonitrile with 0.1% formic acid).

Flow Rate: 1.0 mL/min.

Detection: UV absorbance at 254 nm and 280 nm.

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a

concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.

2. Mass Spectrometry (MS)[10]

Purpose: To confirm the molecular weight and aid in structural elucidation.

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

Ionization Mode: Positive or negative ion mode.
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Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-

H]⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: Definitive structural elucidation.

Procedure: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR

and ¹³C NMR spectra to identify the chemical environment of all protons and carbons in the

molecule.

Summary of Biological Activity Data for Related
Compounds
While specific quantitative bioactivity data for 6-methylquinoxaline-2,3(1H,4H)-dione is not

widely published, data for structurally related AMPA receptor antagonists provide valuable

context for its potential efficacy.

Compound Name Receptor Affinity / Activity Reference(s)

YM90K (6-(1H-Imidazol-1-

yl)-7-nitroquinoxaline-2,3-

dione)

AMPA Receptor Antagonist (Ki

= 0.084 µM)
[17]

NBQX (2,3-Dioxo-6-nitro-7-

sulfamoyl-benzo(f)quinoxaline)

AMPA Receptor Antagonist (Ki

= 0.060 µM)
[17]

DNQX (6,7-Dinitroquinoxaline-

2,3-dione)

Potent non-NMDA receptor

antagonist
[16]

CNQX (6-Cyano-7-

nitroquinoxaline-2,3-dione)

Potent and selective non-

NMDA iGluR antagonist
[16]

4d (1-Propyl-7,8-dichloro-

1,2,4-triazolo[4,3-a]quinoxalin-

4(5H)-one)

AMPA Receptor Affinity (IC₅₀ =

0.83 µM)
[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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